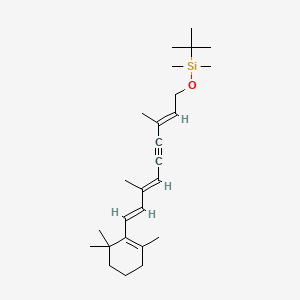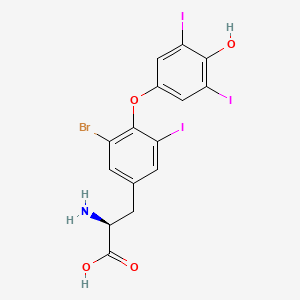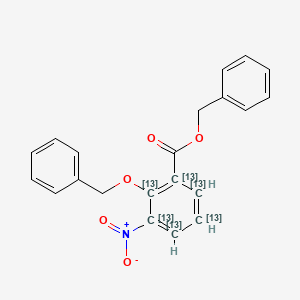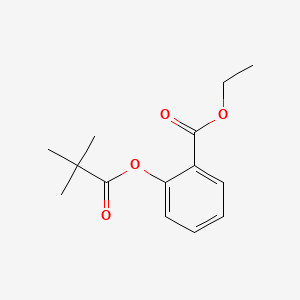![molecular formula C19H14O5 B583481 Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate CAS No. 143034-66-6](/img/structure/B583481.png)
Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate involves several steps. One common method includes the reaction of specific anthranilic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid
Chemical Reactions Analysis
Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common reagents used in these reactions include p-toluenesulfonic acid and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies on its mechanism are limited .
Comparison with Similar Compounds
Similar compounds include other derivatives of anthranilic acid and related structures. These compounds share some chemical properties but differ in their specific applications and reactivity. The uniqueness of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
143034-66-6 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.316 |
InChI |
InChI=1S/C19H14O5/c1-2-22-18(20)14-9-12-10-23-15-8-7-11-5-3-4-6-13(11)16(15)17(12)24-19(14)21/h3-9H,2,10H2,1H3 |
InChI Key |
IMGOTWSANJNNKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C3=C(C=CC4=CC=CC=C43)OC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)



![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
